Altromycin D

Description

from an actinomycete; structure given in second source

Structure

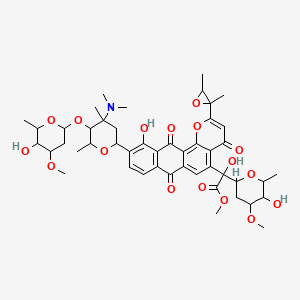

2D Structure

Properties

CAS No. |

128461-01-8 |

|---|---|

Molecular Formula |

C47H59NO17 |

Molecular Weight |

910.0 g/mol |

IUPAC Name |

methyl 2-[10-[4-(dimethylamino)-5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4,6-dimethyloxan-2-yl]-2-(2,3-dimethyloxiran-2-yl)-11-hydroxy-4,7,12-trioxonaphtho[2,3-h]chromen-5-yl]-2-hydroxy-2-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)acetate |

InChI |

InChI=1S/C47H59NO17/c1-19-37(50)28(57-9)16-32(61-19)47(56,44(55)59-11)26-14-25-35(42-36(26)27(49)15-31(63-42)46(6)22(4)65-46)41(54)34-24(39(25)52)13-12-23(40(34)53)30-18-45(5,48(7)8)43(21(3)60-30)64-33-17-29(58-10)38(51)20(2)62-33/h12-15,19-22,28-30,32-33,37-38,43,50-51,53,56H,16-18H2,1-11H3 |

InChI Key |

CSPDCSMLEJFUJJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(C(CC(O1)C(C2=C3C(=O)C=C(OC3=C4C(=C2)C(=O)C5=C(C4=O)C(=C(C=C5)C6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)(C)N(C)C)O)C8(C(O8)C)C)(C(=O)OC)O)OC)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Altromycin D |

Origin of Product |

United States |

Foundational & Exploratory

The Origin of Altromycin D: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Altromycin D is a member of the altromycin complex, a group of potent Gram-positive antibacterial agents. This document provides a comprehensive overview of the origin of this compound, detailing the producing microorganism, methods for its isolation and fermentation, and the techniques used for its structural elucidation. Furthermore, it delves into the biosynthetic pathways, mechanism of action, and available quantitative bioactivity data. This guide is intended to serve as a technical resource for professionals in the fields of microbiology, natural product chemistry, and drug development.

Introduction

The altromycins are a complex of novel anthraquinone-derived antibiotics belonging to the pluramycin family.[1] They exhibit significant activity against Gram-positive bacteria, including strains of Streptococci and Staphylococci.[1] this compound is one of the constituents of this complex, which also includes altromycins A, B, C, and H.[2] The discovery of the altromycins originated from a screening program aimed at identifying novel antimicrobial agents from diverse ecological niches.

Origin and Isolation of the Producing Microorganism

This compound is a secondary metabolite produced by the actinomycete strain designated as AB 1246E-26 .[1]

Geographical Source

The producing organism, actinomycete strain AB 1246E-26, was isolated from a soil sample collected from the South African bushveld.[1] This unique terrestrial environment is a rich source of microbial diversity, offering a promising landscape for the discovery of novel bioactive natural products.

Experimental Protocol: Isolation of Actinomycete Strain AB 1246E-26

While the specific protocol for the isolation of strain AB 1246E-26 is not detailed in the available literature, a general methodology for the isolation of actinomycetes from soil samples can be outlined as follows:

-

Sample Collection and Pre-treatment: Soil samples are collected from the desired location. To selectively isolate actinomycetes, the soil is often air-dried to reduce the population of Gram-negative bacteria.[3][4] Heat treatment of the soil suspension (e.g., 50°C for 60 minutes) can also be employed for the same purpose.[4]

-

Serial Dilution: A soil suspension is prepared by mixing a known weight of the pre-treated soil with sterile water or a saline solution.[5] This suspension is then serially diluted to obtain a range of microbial concentrations.

-

Plating and Incubation: Aliquots of the dilutions are plated on a selective medium for actinomycetes, such as Starch Casein Agar (SCA) or Actinomycetes Isolation Agar (AIA).[3][4] The media are typically supplemented with antifungal agents like cycloheximide or nystatin to inhibit fungal growth.[6] Plates are incubated at a suitable temperature, usually 28-30°C, for 7 to 14 days.[3][6]

-

Colony Selection and Purification: Actinomycete colonies are typically identified by their characteristic dry, chalky, and filamentous appearance.[5] Individual colonies are then selected and sub-cultured on fresh agar plates to obtain pure cultures.

Fermentation and Production of this compound

The production of altromycins is achieved through submerged fermentation of the actinomycete strain AB 1246E-26.

Fermentation Parameters

Specific details for the optimal production of this compound are not extensively published. However, general parameters for the fermentation of pluramycin-like antibiotics by actinomycetes can be described:

-

Media Composition: The fermentation medium typically contains sources of carbon (e.g., glucose, starch), nitrogen (e.g., soybean meal, peptone), and essential minerals.[1]

-

pH: The initial pH of the medium is a critical factor and is generally adjusted to a neutral or slightly alkaline range (pH 7.0-7.4).

-

Temperature: Incubation is carried out at a temperature conducive to the growth of the actinomycete, typically around 28-30°C.

-

Aeration and Agitation: Adequate aeration and agitation are crucial for the growth of the aerobic actinomycete and for the production of secondary metabolites. This is usually achieved in a shaker incubator.

Experimental Protocol: Fermentation and Purification

A general protocol for the fermentation and subsequent purification of altromycins is as follows:

-

Inoculum Preparation: A seed culture of strain AB 1246E-26 is prepared by inoculating a suitable broth medium and incubating it until sufficient growth is achieved.

-

Production Fermentation: The seed culture is then used to inoculate a larger volume of production medium. The fermentation is carried out for a period of several days, during which the production of altromycins is monitored.

-

Extraction: After the fermentation is complete, the whole broth is extracted with an organic solvent, such as ethyl acetate, to recover the altromycin complex.[2][6]

-

Purification: The crude extract is then subjected to chromatographic techniques for the separation and purification of the individual altromycins. Counter-current chromatography has been successfully used for the isolation of the altromycin components.[2]

Structural Elucidation

The chemical structure of this compound and other members of the complex was determined using a combination of spectroscopic techniques.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy were instrumental in determining the carbon-hydrogen framework and the connectivity of the atoms within the altromycin molecules.

-

Mass Spectrometry (MS): Mass spectral data provided information about the molecular weight and fragmentation patterns of the compounds, aiding in the confirmation of the proposed structures.[2]

-

Infrared (IR) and Ultraviolet (UV) Spectroscopy: IR and UV spectroscopy provided information about the functional groups present and the chromophore of the anthraquinone core, respectively.[2]

While the exact experimental parameters for the spectral acquisition for this compound are not publicly available, standard NMR and MS techniques for natural product characterization would have been employed.

Biosynthesis of Altromycins

The biosynthesis of pluramycin-type antibiotics, including the altromycins, is a complex process involving a polyketide synthase (PKS) and various tailoring enzymes. While the specific biosynthetic gene cluster for altromycins has not been explicitly detailed in the reviewed literature, the general pathway for related compounds involves the assembly of a polyketide chain which then undergoes cyclization and subsequent modifications, including glycosylation with unique deoxyamino sugars.

Mechanism of Action

The mechanism of action of pluramycin-like antibiotics, such as the altromycins, is primarily attributed to their interaction with DNA.

DNA Intercalation and Alkylation

These compounds are known to intercalate into the DNA double helix.[7] The anthraquinone core inserts between the base pairs, while the sugar moieties are believed to play a role in the sequence-specific recognition and binding.[7] Some pluramycins also possess the ability to alkylate DNA, forming covalent adducts that can lead to strand scission and inhibition of DNA replication and transcription, ultimately resulting in cell death.[8]

Signaling Pathway Visualization

The direct effect of this compound on specific bacterial signaling pathways is not well-documented. However, the downstream consequences of DNA damage, a primary mechanism of pluramycins, can trigger a cascade of cellular responses, including the SOS response in bacteria. The following diagram illustrates a generalized workflow for the isolation and characterization of this compound.

Quantitative Bioactivity Data

The altromycins have demonstrated potent antibacterial activity against a range of Gram-positive bacteria.

| Organism | MIC (µg/mL) |

| Streptococci | 0.2 - 3.12 |

| Staphylococci | 0.2 - 3.12 |

| Table 1: Minimum Inhibitory Concentrations (MICs) of the altromycin complex against Gram-positive bacteria.[1] |

Conclusion

This compound, a member of the pluramycin family of antibiotics, originates from the actinomycete strain AB 1246E-26, isolated from South African soil. Its production involves conventional fermentation techniques followed by extraction and chromatographic purification. The structure of this compound has been elucidated using a combination of spectroscopic methods. Its mechanism of action is believed to involve DNA intercalation and potential alkylation, leading to the inhibition of essential cellular processes in bacteria. The potent antibacterial activity of the altromycins against Gram-positive pathogens underscores their potential as leads for the development of new anti-infective agents. Further research into the specific biosynthetic pathway and the precise molecular interactions with its cellular targets will be crucial for the future development of this class of antibiotics.

References

- 1. Altromycins, novel pluramycin-like antibiotics. I. Taxonomy of the producing organism, fermentation and antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Altromycins, novel pluramycin-like antibiotics. II. Isolation and elucidation of structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Actinomycetes: Isolation, Cultivation and its Active Biomolecules - Journal of Pure and Applied Microbiology [microbiologyjournal.org]

- 4. Isolation and screening of actinomycetes producing antimicrobial substances from an extreme Moroccan biotope - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isolation and extraction of some compounds that act as antimicrobials from actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. applications.emro.who.int [applications.emro.who.int]

- 7. Pluramycin A | Chem-Station Int. Ed. [en.chem-station.com]

- 8. Comparison of the sequence selectivity of the DNA-alkylating pluramycin antitumour antibiotics DC92-B and hedamycin [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Altromycin D from Streptomyces sp.

Abstract

This technical guide provides a comprehensive overview of Altromycin D, a potent Gram-positive antibiotic, and its producing organism, an actinomycete designated as Streptomyces sp. AB 1246E-26. The altromycins belong to the pluramycin-like, anthraquinone-derived class of antibiotics and exhibit significant activity against clinically relevant pathogens. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on the physicochemical properties of altromycins, the generalized regulatory pathways governing their biosynthesis in Streptomyces, and detailed experimental protocols for their production, isolation, and analysis. By consolidating current knowledge, this guide aims to facilitate further research into the therapeutic potential of this compound and the bioengineering of its producing strain for enhanced yields and the generation of novel analogs.

Introduction

The genus Streptomyces is a cornerstone of natural product discovery, responsible for producing over two-thirds of the clinically useful antibiotics of natural origin.[1] These filamentous bacteria possess complex secondary metabolisms, enabling them to synthesize a vast array of structurally diverse and biologically active compounds.[2][3][4] A notable example is the altromycin complex, a group of novel anthraquinone-derived antibiotics isolated from an actinomycete, strain AB 1246E-26, which was sourced from a South African bushveld soil.[5]

The altromycins are structurally related to the pluramycins and demonstrate potent antibacterial activity, particularly against Gram-positive bacteria such as Staphylococci and Streptococci.[5][6][7] This guide focuses on this compound, a key component of this complex, and provides a technical framework for its study, from the cultivation of the producing organism to the detailed analysis of the final compound.

Physicochemical and Biological Properties of Altromycins

The altromycin complex consists of several related congeners, including Altromycin A, B, C, and D.[7] Their characterization has been accomplished through a combination of spectroscopic and spectrometric techniques.

Data Presentation

Quantitative data regarding the physicochemical properties and biological activity of the altromycins are summarized in the tables below.

| Table 1: Physicochemical Properties of Altromycin Congeners | ||

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | C47H59NO17 | 909.97[8] |

| Altromycin H | C36H41NO12 | 679.7[9] |

| Altromycin I | C37H43NO12 | 693.7[10] |

| Table 2: Antibacterial Activity of the Altromycin Complex | |

| Target Organisms | Minimum Inhibitory Concentration (MIC, µg/ml) |

| Streptococci | 0.2 - 3.12[5] |

| Staphylococci | 0.2 - 3.12[5] |

Mechanism of Action

Studies on Altromycin B, a representative of the complex, indicate that its cytotoxic action involves the targeting of DNA.[9] It has been shown to preferentially inhibit DNA and RNA synthesis.[6] The proposed mechanism is the covalent modification of guanine residues via alkylation by the molecule's epoxide functional group.[6]

Biosynthesis and Regulation in Streptomyces

The biosynthesis of antibiotics in Streptomyces is a tightly regulated process, governed by complex genetic networks that respond to a variety of physiological and environmental signals.[11][12][13] The genes responsible for the production of a specific antibiotic are typically organized into large biosynthetic gene clusters (BGCs).[14][15]

Regulation occurs at multiple levels, involving:

-

Pathway-Specific Regulators: Often encoded within the BGC, these regulators, such as members of the Streptomyces Antibiotic Regulatory Protein (SARP) family, directly control the transcription of the biosynthetic genes.[11][14]

-

Pleiotropic Regulators: These are global regulators that coordinate secondary metabolism with other cellular processes like morphological differentiation and primary metabolism.[2][14] An example is the Crp protein, which acts as a master regulator of secondary metabolism in Streptomyces.[16]

-

Signaling Molecules: Small, diffusible molecules like γ-butyrolactones function as autoregulators, initiating complex regulatory cascades upon reaching a threshold concentration, which is a form of quorum sensing.[17] These hormone-like molecules bind to specific receptor proteins, which in turn control the expression of regulatory genes.[11][12][13]

Mandatory Visualization

Caption: Generalized signaling pathway for antibiotic production in Streptomyces.

Experimental Protocols

This section details the methodologies for the cultivation of the producing organism, and the subsequent isolation, purification, and analysis of this compound.

Cultivation of Streptomyces sp. AB 1246E-26

Standard protocols for the fermentation of Streptomyces species are applicable for the production of altromycins.

Methodology:

-

Strain Maintenance: Maintain stock cultures of Streptomyces sp. AB 1246E-26 as spore suspensions or mycelial fragments in 20% glycerol at -80°C for long-term storage.[18] For routine use, grow the strain on a suitable solid medium like ISP-4 agar at 28°C until sporulation is observed.[19]

-

Seed Culture Preparation:

-

Production Fermentation:

-

Transfer the seed culture (5-10% v/v) into a larger fermentation vessel containing the production medium. The composition of the production medium should be optimized for maximum altromycin yield.

-

Continue incubation at 28°C with shaking at 250 rpm for 7-10 days.[19][21] Monitor the production of altromycins periodically via analytical HPLC.

-

Mandatory Visualization

Caption: Experimental workflow for this compound production and isolation.

Isolation and Purification of Altromycins

The altromycin complex can be recovered from the fermentation broth using solvent extraction and purified via chromatography.

Methodology:

-

Extraction: Following fermentation, extract the entire broth (including mycelia and supernatant) with an equal volume of a water-immiscible organic solvent, such as ethyl acetate.[7] Repeat the extraction process 2-3 times to ensure complete recovery.

-

Concentration: Pool the organic phases and concentrate them under reduced pressure using a rotary evaporator to yield a crude extract.

-

Purification: Subject the crude extract to counter-current chromatography for the separation of the individual altromycin congeners.[7] Monitor fractions using thin-layer chromatography (TLC) or analytical HPLC to identify those containing this compound.

Analytical Methods for Characterization and Quantification

A combination of chromatographic and spectroscopic techniques is essential for the structural elucidation and quantification of this compound.

Methodology:

-

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for the detection and quantification of this compound during production and purification.[22][23]

-

Table 3: Example HPLC Parameters for Antibiotic Analysis

Parameter Condition Column Reversed-phase C18 (e.g., 5 µm, 4.6 x 250 mm)[19] Mobile Phase Isocratic elution with 0.05 M Na2HPO4, Acetonitrile, and Methanol (70:10:20, v/v/v), pH 8[24] Flow Rate 1.0 ml/min[24] Detection UV at 230 nm[24] | Injection Volume | 20 µl[24] |

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the purified compound.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HMBC, HSQC) NMR experiments are critical for the complete structural elucidation of the molecule, including stereochemistry.[7]

-

Spectroscopy (UV/IR): Ultraviolet-visible (UV) and infrared (IR) spectroscopy can confirm the presence of the characteristic anthraquinone chromophore.[7]

Genetic Manipulation of the Producing Strain

Genetic manipulation of Streptomyces sp. AB 1246E-26 can be employed to improve this compound titers or to generate novel derivatives through pathway engineering.

Methodology Overview:

-

Genomic DNA Isolation: Isolate high-quality genomic DNA from a liquid culture of Streptomyces sp. AB 1246E-26 using established protocols that typically involve lysozyme treatment followed by phenol-chloroform extraction or commercial kits.[20]

-

Gene Cluster Identification: Use genome sequencing and bioinformatic tools like antiSMASH to identify and annotate the this compound biosynthetic gene cluster.[15]

-

Genetic Modification: Employ techniques such as intergeneric conjugation from E. coli to introduce plasmids for gene overexpression or targeted gene disruption via homologous recombination to study gene function or enhance production.[15][19][21]

Conclusion and Future Perspectives

This compound represents a promising antibiotic with potent activity against Gram-positive pathogens. This guide provides a foundational set of protocols and data to enable further investigation into this important natural product. While the producing organism has been identified and methods for production and isolation are established, significant opportunities for future research remain.

Key areas for future exploration include the complete sequencing and characterization of the this compound biosynthetic gene cluster, the elucidation of its specific regulatory networks, and the application of synthetic biology and genetic engineering techniques to enhance production yields and create novel, therapeutically valuable altromycin analogs. Such efforts will be crucial in advancing our understanding of Streptomyces secondary metabolism and in developing the next generation of antibiotic drugs.

References

- 1. Streptomyces - Wikipedia [en.wikipedia.org]

- 2. Signalling pathways that control development and antibiotic production in streptomyces - Leiden University [universiteitleiden.nl]

- 3. Streptomyces: The biofactory of secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Improved Antibiotic Activity from Streptomyces monomycini strain RVE129 Using Classical and Statistical Design of Experiments – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 5. Altromycins, novel pluramycin-like antibiotics. I. Taxonomy of the producing organism, fermentation and antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of the Aglycones of Altromycins and Kidamycin from a Common Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Altromycins, novel pluramycin-like antibiotics. II. Isolation and elucidation of structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound - Immunomart [immunomart.org]

- 9. Altromycin H | 160219-87-4 | Benchchem [benchchem.com]

- 10. Altromycin I | C37H43NO12 | CID 5488697 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Regulation of Antibiotic Production by Signaling Molecules in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Regulation of Antibiotic Production by Signaling Molecules in Streptomyces [frontiersin.org]

- 13. Regulation of Antibiotic Production by Signaling Molecules in Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Molecular Regulation of Antibiotic Biosynthesis in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A guide to genome mining and genetic manipulation of biosynthetic gene clusters in Streptomyces [jmicrobiol.or.kr]

- 16. Crp Is a Global Regulator of Antibiotic Production in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. academic.oup.com [academic.oup.com]

- 20. researchgate.net [researchgate.net]

- 21. Establishment of a highly efficient conjugation protocol for Streptomyces kanamyceticus ATCC12853 - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Determination and Identification of Antibiotic Drugs and Bacterial Strains in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. d-nb.info [d-nb.info]

An In-depth Technical Guide to Altromycin D: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Altromycin D is a potent Gram-positive antibiotic belonging to the pluramycin family of natural products.[1] This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of this compound. It includes a detailed summary of its spectroscopic data, experimental protocols for its isolation, and a visualization of its presumed mechanism of action. This document is intended to serve as a valuable resource for researchers engaged in natural product chemistry, antibiotic development, and related fields.

Chemical Structure and Identification

This compound is a complex glycosidic antibiotic produced by the fermentation of an actinomycete, designated as culture AB 1246E-26.[2] Its intricate structure features an anthraquinone-derived core, characteristic of the pluramycin class of antibiotics, adorned with multiple sugar moieties.

The definitive chemical structure of this compound was elucidated through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.[2]

SMILES Notation: C--INVALID-LINK--C1)O">C@HO[C@@H]1C(O)(C(OC)=O)C2=CC(C(C3=C4C(O)=C(--INVALID-LINK--C--INVALID-LINK--([C@@H]5O[C@@H]6C--INVALID-LINK----INVALID-LINK--C">C@@HOC)C)C=C3)=O)=C(C(OC(C7(C(O7)C)C)=C8[H])=C2C8=O)C4=O[3]

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical and spectroscopic properties of this compound is presented below.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C47H59NO17 | [3] |

| Molecular Weight | 909.97 g/mol | [3] |

| CAS Number | 128461-01-8 | [3] |

| Appearance | Solid powder | [4] |

| Solubility | Soluble in DMSO | [5] |

| Storage | Dry, dark, and at 0 - 4 °C for short term (days to weeks) or -20 °C for long term (months to years). | [5] |

Spectroscopic Data

| Spectroscopic Method | Key Observations (for the Altromycin class) |

| UV-Vis Spectroscopy | Consistent with an anthraquinone-derived chromophore. |

| Infrared (IR) Spectroscopy | Indicates the presence of hydroxyl, carbonyl, and glycosidic linkage functionalities. |

| Mass Spectrometry | High-resolution mass spectrometry is used to confirm the elemental composition and molecular weight. Fragmentation patterns help in identifying the sugar moieties and the aglycone core. |

| Nuclear Magnetic Resonance (NMR) | 1H and 13C NMR are critical for determining the connectivity of atoms and the stereochemistry of the molecule. |

Experimental Protocols

Isolation of this compound

The altromycins, including this compound, are produced by the fermentation of the actinomycete strain AB 1246E-26.[2] The isolation of these compounds from the fermentation broth is a multi-step process.

Experimental Workflow for Altromycin Isolation

Caption: Workflow for the isolation of this compound.

A key step in the purification of the altromycin complex is counter-current chromatography (CCC) .[2] This technique is a form of liquid-liquid chromatography that avoids the use of a solid stationary phase, which can lead to irreversible adsorption of the sample. In CCC, two immiscible liquid phases are used, and the separation is based on the differential partitioning of the components between these two phases. This method is particularly well-suited for the separation of complex mixtures of natural products.

Mechanism of Action and Biological Activity

This compound exhibits activity against Gram-positive bacteria.[1] While the specific signaling pathways affected by this compound have not been fully elucidated, its structural similarity to other pluramycin antibiotics, such as Altromycin B, suggests a likely mechanism of action involving interaction with DNA.

Altromycin B has been shown to intercalate into the DNA minor groove and subsequently alkylate guanine bases, leading to the inhibition of DNA replication and transcription.[6] It is highly probable that this compound shares this mode of action.

References

- 1. Altromycin H | 160219-87-4 | Benchchem [benchchem.com]

- 2. Altromycins, novel pluramycin-like antibiotics. II. Isolation and elucidation of structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Immunomart [immunomart.org]

- 4. Altromycin H | C36H41NO12 | CID 5488701 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Buy Altromycin C | 128439-48-5 | >98% [smolecule.com]

- 6. Structure of the altromycin B (N7-guanine)-DNA adduct. A proposed prototypic DNA adduct structure for the pluramycin antitumor antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

Mechanism of action of Altromycin D as a DNA intercalating agent

An In-depth Technical Guide on the Core Mechanism of Action of Altromycin D as a DNA Intercalating Agent

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound is a potent antitumor antibiotic belonging to the pluramycin family, a class of natural products known for their significant activity against Gram-positive bacteria and various cancer cell lines.[1] The cytotoxic effects of these compounds are primarily attributed to their interaction with cellular DNA. This technical guide elucidates the core mechanism of action of this compound, focusing on its role as a DNA intercalating and alkylating agent. Drawing from extensive studies on the closely related and structurally similar Altromycin B and hedamycin, this document presents a detailed model for this compound's interaction with DNA.[2][3] It outlines a dual mechanism involving initial reversible DNA intercalation followed by irreversible covalent alkylation. Furthermore, this guide provides a summary of quantitative binding data for related compounds to offer a comparative framework, details key experimental protocols for studying such interactions, and visualizes the mechanism and experimental workflows.

Core Mechanism of Action: A Dual Approach

The pluramycin family of antibiotics, including this compound, employs a sophisticated two-step mechanism to exert its cytotoxic effects: threading intercalation and subsequent covalent alkylation of DNA. This dual action ensures a high-affinity, sequence-selective, and irreversible binding to the DNA duplex, ultimately disrupting critical cellular processes like replication and transcription.

Step 1: Reversible Threading Intercalation

The initial interaction between this compound and DNA is a non-covalent binding event. The process is best described as "threading intercalation," a mechanism also observed for antibiotics like nogalamycin.[2][4]

-

Initial Association: The this compound molecule first associates with the DNA duplex, likely through electrostatic interactions.

-

Threading: The bulky sugar moieties of the Altromycin molecule are threaded through the DNA helix, with the disaccharide chain positioning itself within the minor groove and other glycosidic substituents potentially occupying the major groove.[2][3]

-

Intercalation: The planar anthraquinone chromophore, the core of the molecule, then inserts itself between adjacent base pairs of the DNA double helix. This intercalation event unwinds and lengthens the DNA helix, causing significant structural distortion.[2]

This threading model creates a stable, yet reversible, complex that properly orients the reactive part of the this compound molecule for the subsequent alkylation step.

Step 2: Irreversible Covalent Alkylation

Following intercalation, a more permanent modification occurs. The epoxide side chain, a key structural feature of this compound, is positioned in the major groove in close proximity to a guanine base.[2]

-

Nucleophilic Attack: The N7 atom of guanine, a strong nucleophile, attacks the electrophilic epoxide ring on the this compound molecule.[2][5]

-

Covalent Adduct Formation: This attack leads to the opening of the epoxide ring and the formation of a stable, covalent bond between the drug and the guanine base.[2] This irreversible alkylation effectively locks the drug onto the DNA strand.

Studies on related pluramycins like hedamycin and DC92-B have shown a preference for alkylating guanine residues within specific sequences, such as 5'-CGT, 5'-TGT, and 5'-CGG.[3][6][7] This sequence selectivity is guided by the specific interactions of the drug's sugar residues within the DNA grooves.[3]

Quantitative Data on DNA Binding

| Compound | DNA Type | Method | Binding Constant (Kb or Kd) | Reference(s) |

| Tetracycline HCl | Calf Thymus DNA | UV-Vis Spectroscopy | Kb = (6.9 ± 0.3) × 10⁴ M⁻¹ | [8] |

| Ciprofloxacin HCl | Calf Thymus DNA | UV-Vis Spectroscopy | Kb = (2.8 ± 0.6) × 10⁴ M⁻¹ | [8] |

| Daunorubicin | [poly(dGdC)]₂ | Spectroscopic Titration | Kd ≈ 1-10 µM range | [9] |

| Ethidium Bromide | Calf Thymus DNA | Fluorescence Spectroscopy | Kapp = 1.0 × 10⁷ M⁻¹ |

Note: This table presents data for comparative purposes to illustrate the typical range of binding affinities for DNA intercalating agents. The experimental conditions (e.g., buffer composition, ionic strength, temperature) significantly influence these values.

Experimental Protocols

The characterization of a DNA intercalating agent like this compound involves a suite of biophysical and biochemical techniques. Below are detailed methodologies for key experiments.

UV-Visible Spectrophotometry Titration

-

Principle: This technique monitors changes in the absorbance spectrum of DNA or the ligand upon complex formation. Intercalation typically causes hypochromism (a decrease in absorbance) and a bathochromic shift (redshift) in the DNA's λmax (~260 nm) due to the stabilization of the helix and electronic interactions between the intercalator and the DNA bases.[10]

-

Materials:

-

Double-beam UV-Vis spectrophotometer with temperature control.

-

1 cm path length quartz cuvettes.

-

Calf Thymus DNA (CT-DNA) stock solution.

-

This compound stock solution in an appropriate solvent (e.g., DMSO, ethanol).

-

Titration buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4).

-

-

Procedure:

-

Prepare a solution of CT-DNA in the titration buffer. Determine its concentration accurately by measuring the absorbance at 260 nm (A260), using an extinction coefficient of 6600 M⁻¹cm⁻¹ (per nucleotide).

-

Place a fixed concentration of CT-DNA (e.g., 20-50 µM) in both the sample and reference cuvettes.

-

Record the initial absorbance spectrum from 220 nm to 500 nm to establish a baseline.

-

Perform a titration by making successive additions of small aliquots of the this compound stock solution to the sample cuvette. Add an equivalent volume of the solvent to the reference cuvette to correct for dilution.

-

After each addition, mix gently and allow the solution to equilibrate for 2-5 minutes before recording the UV-Vis spectrum.

-

Monitor the changes in absorbance at the DNA λmax (~260 nm) and any ligand-specific absorbance peaks.

-

The intrinsic binding constant (Kb) can be calculated by plotting [DNA]/(εA - εf) versus [DNA] according to the Wolfe-Shimer equation or similar models.[8]

-

Fluorescence Spectroscopy: Ethidium Bromide (EtBr) Displacement Assay

-

Principle: Ethidium bromide is a classic intercalator that exhibits a significant increase in fluorescence quantum yield upon binding to DNA. A compound that can compete with EtBr for the same intercalation sites will displace it, leading to a measurable quenching of the EtBr-DNA fluorescence. This competitive binding assay is a strong indicator of an intercalative binding mode.

-

Materials:

-

Spectrofluorometer with temperature control.

-

1 cm path length quartz fluorescence cuvettes.

-

CT-DNA, Ethidium Bromide, and this compound stock solutions.

-

Titration buffer.

-

-

Procedure:

-

Prepare a solution of the CT-DNA-EtBr complex by incubating a fixed concentration of CT-DNA (e.g., 20 µM) with EtBr at a ratio that ensures saturation (e.g., 1:1 or 1:2) in the titration buffer.

-

Place the CT-DNA-EtBr solution in the cuvette and record its fluorescence emission spectrum (typically exciting around 480-520 nm and measuring emission from 550-700 nm).

-

Add successive aliquots of the this compound stock solution to the cuvette.

-

After each addition, mix, equilibrate for 2-5 minutes, and record the fluorescence emission spectrum.

-

Observe the quenching of the fluorescence intensity at the emission maximum (~600 nm).

-

The data can be analyzed using the Stern-Volmer equation to calculate the quenching constant and apparent binding constant (Kapp).

-

Circular Dichroism (CD) Spectroscopy

-

Principle: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light and is highly sensitive to the chiral structure of macromolecules. The standard B-form DNA has a characteristic CD spectrum with a positive band around 275 nm and a negative band around 245 nm. Intercalation alters the helical structure of DNA, leading to significant changes in its CD spectrum, often an increase in the intensity of both bands, providing evidence of binding and conformational changes.[11][12]

-

Materials:

-

CD spectropolarimeter equipped with a nitrogen purge and temperature control.

-

Circular quartz cuvettes (e.g., 1 cm or 0.1 cm path length).

-

CT-DNA and this compound stock solutions.

-

Titration buffer.

-

-

Procedure:

-

Prepare a DNA solution (e.g., 50-100 µM) in the titration buffer.

-

Place the DNA solution in the cuvette and record the CD spectrum from approximately 320 nm to 220 nm.

-

Record a baseline spectrum of the buffer alone and subtract it from the DNA spectrum.

-

Titrate the DNA solution with increasing concentrations of this compound.

-

Record the CD spectrum after each addition, allowing for equilibration.

-

Analyze the changes in the CD signal at the characteristic positive and negative bands to monitor the conformational changes in the DNA upon ligand binding.

-

DNase I Footprinting

-

Principle: This technique identifies the specific binding site of a ligand on a DNA fragment. A DNA fragment, radioactively or fluorescently labeled at one end, is subjected to limited cleavage by the endonuclease DNase I. In the presence of a bound ligand like this compound, the region of DNA covered by the ligand is protected from cleavage. When the resulting fragments are separated by gel electrophoresis, the protected region appears as a "footprint"—a gap in the ladder of DNA fragments compared to a control reaction without the ligand.[13][14][15]

-

Materials:

-

A specific DNA fragment of interest (100-300 bp), end-labeled with ³²P or a fluorescent dye.

-

DNase I and appropriate dilution buffer.

-

This compound.

-

Binding buffer.

-

Stop solution (e.g., containing EDTA).

-

Denaturing polyacrylamide gel electrophoresis (PAGE) setup.

-

-

Procedure:

-

Incubate the end-labeled DNA fragment with varying concentrations of this compound in a binding buffer to allow complex formation. A control reaction with no drug is essential.

-

Add a carefully titrated amount of DNase I to each reaction and incubate for a short, precise time (e.g., 1-2 minutes) to achieve, on average, one cut per DNA molecule.

-

Terminate the reaction by adding a stop solution.

-

Purify the DNA fragments (e.g., by phenol-chloroform extraction and ethanol precipitation).

-

Resuspend the fragments in a loading buffer, denature them by heating, and separate them on a high-resolution denaturing polyacrylamide sequencing gel.

-

Visualize the DNA fragments by autoradiography (for ³²P) or fluorescence imaging.

-

Compare the cleavage pattern of the drug-treated lanes to the control lane. The region where bands are absent or significantly reduced in the presence of this compound is the footprint, indicating its binding site.

-

General Experimental Workflow

The characterization of a potential DNA intercalator follows a logical progression of experiments, from initial confirmation of binding to detailed analysis of the binding mode and sequence specificity.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Structure of the altromycin B (N7-guanine)-DNA adduct. A proposed prototypic DNA adduct structure for the pluramycin antitumor antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hedamycin intercalates the DNA helix and, through carbohydrate-mediated recognition in the minor groove, directs N7-alkylation of guanine in the major groove in a sequence-specific manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discriminating Intercalative Effects of Threading Intercalator Nogalamycin, from Classical Intercalator Daunomycin, Using Single Molecule Atomic Force Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biosynthesis of DNA-Alkylating Antitumor Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparison of the sequence selectivity of the DNA-alkylating pluramycin antitumour antibiotics DC92-B and hedamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The interaction of hedamycin and DC92-B in a sequence selective manner with DNA in intact human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. [PDF] Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide. | Semantic Scholar [semanticscholar.org]

- 10. Spectroscopic and viscometric determination of DNA-binding modes of some bioactive dibenzodioxins and phenazines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Conformational Changes in DNA upon Ligand Binding Monitored by Circular Dichroism [mdpi.com]

- 12. Conformational changes in DNA upon ligand binding monitored by circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. DNase footprinting assay - Wikipedia [en.wikipedia.org]

- 14. DNase I Footprinting - National Diagnostics [nationaldiagnostics.com]

- 15. med.upenn.edu [med.upenn.edu]

A Technical Guide to the Gram-Positive Antibacterial Spectrum of Altromycin D

This technical guide provides an in-depth overview of the Gram-positive antibacterial spectrum of Altromycin D, a novel anthraquinone-derived antibiotic.[1][2] It is intended for researchers, scientists, and drug development professionals interested in the potential of this compound as an anti-infective agent. This document details its activity, proposed mechanism of action, and the experimental protocols used to determine its efficacy.

Gram-Positive Antibacterial Spectrum

This compound is part of the altromycin complex of antibiotics, which have demonstrated potent activity against a range of Gram-positive bacteria.[1][3] The altromycins exhibit notable efficacy against various species of Streptococci and Staphylococci.[1][3]

Table 1: Minimum Inhibitory Concentrations (MICs) of the Altromycin Complex against Gram-Positive Bacteria

| Bacterial Genera | MIC Range (µg/mL) |

| Streptococcus spp. | 0.2 - 3.12 |

| Staphylococcus spp. | 0.2 - 3.12 |

This data represents the range of activity for the altromycin complex as a whole, as reported in the initial discovery literature.[1]

Proposed Mechanism of Action

The primary molecular target of altromycins is believed to be DNA.[3] The proposed mechanism involves DNA intercalation and alkylation, leading to the inhibition of DNA and RNA synthesis.[3][4] Altromycin B, a closely related compound, is understood to covalently modify guanine residues through the alkylation of its epoxide at the C16 position.[4] This action preferentially inhibits DNA and RNA synthesis over protein synthesis.[4] The presence of an epoxide group is thought to enhance this DNA alkylation capacity.[3]

Figure 1. Proposed mechanism of action for this compound.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a standard method for assessing the in vitro activity of an antimicrobial agent.[5][6] The MIC is defined as the lowest concentration of an antibiotic that prevents the visible growth of a bacterium.[7][8] While the specific protocols for the initial this compound studies are not exhaustively detailed in the available literature, a standard broth microdilution method would typically be employed as follows.

Protocol: Broth Microdilution for MIC Determination

-

Preparation of Bacterial Inoculum:

-

Isolate colonies of the target Gram-positive bacteria (Staphylococcus or Streptococcus species) are cultured overnight in a suitable broth medium, such as Cation-Adjusted Mueller-Hinton Broth (CAMHB).

-

The bacterial suspension is then diluted to achieve a standardized concentration, typically 0.5 McFarland, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. This is further diluted to a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.[6]

-

-

Preparation of Antibiotic Dilutions:

-

A stock solution of this compound is prepared in a suitable solvent.

-

Serial two-fold dilutions of this compound are made in the broth medium within a 96-well microtiter plate to achieve a range of desired concentrations.[5]

-

-

Inoculation and Incubation:

-

Each well of the microtiter plate containing the diluted antibiotic is inoculated with the standardized bacterial suspension.

-

Control wells are included: a positive control containing the bacterial inoculum without any antibiotic, and a negative control containing only sterile broth.[5]

-

The plate is incubated at a temperature of 35 ± 1°C for 16-20 hours under appropriate atmospheric conditions.[6]

-

-

Reading and Interpretation of Results:

-

Following incubation, the microtiter plate is visually inspected for bacterial growth (turbidity).

-

The MIC is recorded as the lowest concentration of this compound at which there is no visible growth.[6]

-

Figure 2. General experimental workflow for MIC determination.

Conclusion

This compound, as part of the altromycin complex, demonstrates significant antibacterial activity against clinically relevant Gram-positive pathogens such as Staphylococcus and Streptococcus. Its mechanism of action, believed to involve DNA alkylation and the inhibition of nucleic acid synthesis, provides a strong basis for its bactericidal effects. The data presented in this guide, derived from foundational studies, underscores the potential of this compound and warrants further investigation and development as a therapeutic agent for combating Gram-positive infections.

References

- 1. Altromycins, novel pluramycin-like antibiotics. I. Taxonomy of the producing organism, fermentation and antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Altromycins, novel pluramycin-like antibiotics. II. Isolation and elucidation of structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Altromycin H | 160219-87-4 | Benchchem [benchchem.com]

- 4. Synthesis of the Aglycones of Altromycins and Kidamycin from a Common Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. idexx.dk [idexx.dk]

- 8. dickwhitereferrals.com [dickwhitereferrals.com]

Unraveling the Architectural Nuances: A Comparative Structural Analysis of Altromycin D and Kidamycin

For the attention of: Researchers, scientists, and drug development professionals.

This in-depth technical guide provides a detailed comparative analysis of the chemical structures of Altromycin D and Kidamycin, two potent antitumor antibiotics belonging to the pluramycin family. A comprehensive examination of their shared aglycone core and distinct glycosylation patterns is presented, supported by quantitative data and a review of the experimental methodologies employed for their structural elucidation.

Core Structural Features: A Tale of Two Glycosides

This compound and Kidamycin share a common structural heritage, both featuring a complex aglycone core based on an angucycline framework. This core is a polyketide-derived tetracyclic aromatic system. The significant structural diversity and, consequently, the biological activity of these molecules arise from the nature and arrangement of the sugar moieties attached to this core.

The Aglycone Backbone: A Shared Foundation

The aglycone portion of both this compound and Kidamycin is a derivative of a benzo[a]anthracene-like skeleton. Research has shown that the aglycones of altromycins and kidamycin can be synthesized from a common intermediate, highlighting the close structural relationship of their core scaffolds.

The Glycosidic Distinction: Where the Paths Diverge

The primary and most significant difference between this compound and Kidamycin lies in their glycosylation. Kidamycin is characterized by the presence of two deoxysugar units, L-angolosamine and D-vancosamine, which are C-glycosidically linked to the angucycline core. In contrast, this compound possesses a more complex trisaccharide chain attached to the core.

Quantitative Structural Comparison

The following table summarizes the key quantitative differences between this compound and Kidamycin based on their chemical formulas and molecular weights.

| Property | This compound | Kidamycin |

| Molecular Formula | C47H59NO17 | C39H48N2O9 |

| Molecular Weight | 909.97 g/mol | 688.81 g/mol |

| CAS Number | 128461-01-8 | 11072-82-5 |

Detailed Structural Breakdown

Kidamycin: The structure of Kidamycin features a di-C-glycosylated angucycline core. Specifically, it contains the amino sugars angolosamine and N,N-dimethylvancosamine.[1] These sugar moieties are attached via C-glycosidic bonds, a feature that contributes to the stability and biological activity of the molecule.

This compound: this compound also possesses a pluramycin-type aglycone. However, it is adorned with a trisaccharide chain. This chain consists of two units of a methylated deoxysugar and one unit of an amino sugar. The increased number and different nature of the sugar residues in this compound compared to Kidamycin significantly impact its overall size, polarity, and likely its interaction with biological targets.

Visualizing the Structural Differences

To illustrate the distinct glycosylation patterns of this compound and Kidamycin, the following diagrams are provided.

Caption: Glycosylation patterns of this compound and Kidamycin.

Experimental Protocols for Structural Elucidation

The determination of the complex structures of this compound and Kidamycin relies on a combination of advanced spectroscopic and spectrometric techniques.

Isolation and Purification

The initial step involves the isolation of the compounds from their natural sources, typically from fermentation broths of Streptomyces species. This is achieved through a series of chromatographic techniques, including:

-

Solvent Extraction: To separate the compounds from the fermentation medium.

-

Column Chromatography: Often using silica gel or other stationary phases to separate compounds based on polarity.

-

High-Performance Liquid Chromatography (HPLC): For final purification to obtain the individual compounds in high purity.

Structure Determination

The precise atomic connectivity and stereochemistry of this compound and Kidamycin are determined using the following key experimental methods:

-

Mass Spectrometry (MS):

-

High-Resolution Mass Spectrometry (HRMS): Provides the exact molecular weight and allows for the determination of the molecular formula. Techniques like Fast Atom Bombardment (FAB-MS) or Electrospray Ionization (ESI-MS) are commonly used.

-

Tandem Mass Spectrometry (MS/MS): Used to fragment the molecule and analyze the resulting fragments. This provides valuable information about the sequence and connectivity of the sugar units and their attachment to the aglycone core.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1D NMR (¹H and ¹³C): Provides information about the chemical environment of individual protons and carbon atoms in the molecule. The chemical shifts, coupling constants, and integration of signals are used to identify functional groups and the basic carbon skeleton.

-

2D NMR (COSY, HSQC, HMBC, NOESY): These experiments are crucial for establishing the connectivity between atoms.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to establish spin systems within the sugar rings and the aglycone.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is essential for connecting different structural fragments, including the linkage points of the sugar moieties to the aglycone.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is critical for determining the relative stereochemistry of the molecule.

-

-

The workflow for the structural elucidation of these complex natural products can be visualized as follows:

Caption: General experimental workflow for the isolation and structural elucidation of pluramycin antibiotics.

Conclusion

References

Methodological & Application

Application Notes and Protocols for the Extraction of Altromycin D from Fermentation Broth

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the extraction and purification of Altromycin D, a novel pluramycin-like antibiotic, from fermentation broth. The methodologies outlined are based on established principles for the recovery of similar secondary metabolites from actinomycete cultures.

Introduction

This compound is a member of the altromycin complex, a group of Gram-positive antibiotics produced by the fermentation of an actinomycete, designated as culture AB 1246E-26.[1][2] Structurally, altromycins belong to the anthraquinone-derived class of antibiotics and are related to the pluramycins.[1][2] The effective recovery of this compound from the fermentation broth is a critical step in its research and development. This protocol details a general procedure for solvent-based extraction and subsequent purification.

Overall Experimental Workflow

The extraction and purification of this compound from the fermentation broth involves a multi-step process. The general workflow is depicted below, starting from the whole fermentation broth and culminating in the isolation of purified this compound.

Experimental Protocols

Materials and Reagents

-

Fermentation Broth: Whole broth containing this compound produced by actinomycete culture AB 1246E-26.

-

Organic Solvents: Ethyl acetate, Chloroform, n-Butanol (HPLC grade).

-

Buffers: pH adjustment reagents (e.g., 1M HCl, 1M NaOH).

-

Drying Agent: Anhydrous sodium sulfate.

-

Chromatography Media: Appropriate stationary and mobile phases for counter-current chromatography or column chromatography.

-

Analytical Standards: Purified this compound standard (if available).

Protocol for Solvent Extraction of this compound from Whole Fermentation Broth

This protocol describes the initial recovery of the altromycin complex from the fermentation broth.

-

pH Adjustment of Broth: Adjust the pH of the whole fermentation broth to a neutral or slightly alkaline value (e.g., pH 7.0-8.0) using 1M NaOH. This can enhance the partitioning of certain antibiotics into the organic solvent.

-

Solvent Addition: Transfer the pH-adjusted fermentation broth to a separation funnel. Add an equal volume of an appropriate organic solvent (e.g., ethyl acetate or chloroform). For example, for 1 liter of broth, add 1 liter of solvent.

-

Extraction: Stopper the separation funnel and shake vigorously for 10-15 minutes to ensure thorough mixing and facilitate the transfer of this compound into the organic phase. Periodically vent the funnel to release any pressure buildup.

-

Phase Separation: Allow the funnel to stand undisturbed until two distinct layers form: a lower aqueous phase (spent broth) and an upper organic phase containing the extracted compounds.

-

Collection of Organic Phase: Carefully drain and collect the organic phase. The spent aqueous phase can be subjected to a second round of extraction to maximize recovery.

-

Drying of Crude Extract: Pool the organic extracts and add anhydrous sodium sulfate to remove any residual water.

-

Solvent Evaporation: Concentrate the dried organic extract in vacuo using a rotary evaporator at a temperature below 40°C to obtain a dry crude extract.

-

Storage: Store the crude extract at -20°C until further purification.

Protocol for Purification by Counter-Current Chromatography (CCC)

Counter-current chromatography is a suitable method for the purification of altromycins.[1]

-

Solvent System Selection: Choose an appropriate biphasic solvent system. The selection will depend on the polarity of the altromycins. A systematic approach (e.g., using a series of hexane/ethyl acetate/methanol/water systems) may be necessary to identify the optimal system.

-

Preparation of Stationary and Mobile Phases: Prepare the selected solvent system and allow it to equilibrate in a separation funnel. The upper and lower phases will serve as the stationary and mobile phases.

-

Sample Preparation: Dissolve the dry crude extract in a small volume of the biphasic solvent system.

-

CCC Operation:

-

Fill the CCC column with the selected stationary phase.

-

Set the rotational speed of the centrifuge.

-

Inject the prepared sample.

-

Pump the mobile phase through the column at a defined flow rate.

-

-

Fraction Collection: Collect fractions of the eluent at regular intervals.

-

Analysis of Fractions: Analyze the collected fractions for the presence and purity of this compound using methods such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Pooling and Concentration: Combine the fractions containing pure this compound and evaporate the solvent to obtain the purified compound.

Data Presentation

The following tables present hypothetical quantitative data for the extraction and purification of this compound. These values are for illustrative purposes and should be determined experimentally.

Table 1: Comparison of Different Solvents for this compound Extraction

| Solvent | Solvent:Broth Ratio (v/v) | pH of Broth | Extraction Yield (%) |

| Ethyl Acetate | 1:1 | 7.5 | 85 |

| Chloroform | 1:1 | 7.5 | 78 |

| n-Butanol | 1:1 | 7.5 | 92 |

| Ethyl Acetate | 2:1 | 7.5 | 91 |

Table 2: Summary of a Typical this compound Purification

| Purification Step | Starting Material (mg) | Final Product (mg) | Purity (%) | Recovery (%) |

| Solvent Extraction | 1000 (from 10L broth) | 150 (crude) | 15 | 100 (crude) |

| Counter-Current Chromatography | 150 (crude) | 20 | >95 | 13.3 |

Proposed Mechanism of Action

While the specific signaling pathways involving this compound are not fully elucidated, its mechanism of action is proposed to be similar to that of other pluramycin antibiotics, such as Altromycin B. This involves interaction with DNA, leading to cytotoxicity in target cells.[3]

The proposed mechanism involves the intercalation of the this compound molecule into the DNA double helix.[3] This is followed by the formation of a covalent bond between the antibiotic and a guanine base, leading to the formation of a DNA adduct.[3] This adduct can block the processes of DNA replication and transcription, ultimately inducing apoptosis (programmed cell death) in the affected cell.

References

- 1. Altromycins, novel pluramycin-like antibiotics. II. Isolation and elucidation of structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Altromycins, novel pluramycin-like antibiotics. I. Taxonomy of the producing organism, fermentation and antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure of the altromycin B (N7-guanine)-DNA adduct. A proposed prototypic DNA adduct structure for the pluramycin antitumor antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols for the Purification of Altromycin D using Counter-Current Chromatography

For Researchers, Scientists, and Drug Development Professionals

Introduction

Altromycin D is a potent Gram-positive antibiotic belonging to the pluramycin family of anthraquinone-derived compounds. It is produced by the fermentation of an actinomycete strain, AB 1246E-26.[1][2] The complex nature of fermentation broths necessitates a robust and efficient purification strategy to isolate this compound for further research and development. Counter-current chromatography (CCC) is a liquid-liquid partition chromatography technique that offers several advantages for the purification of natural products, including high recovery rates and the elimination of irreversible sample adsorption to a solid support.[3] This document provides a detailed application note and a generalized protocol for the purification of this compound from a fermentation broth using counter-current chromatography.

Principle of Counter-Current Chromatography

Counter-current chromatography is a support-free liquid-liquid chromatographic technique where separation is achieved based on the differential partitioning of solutes between two immiscible liquid phases.[3] One phase, the stationary phase, is retained in the column by a centrifugal force, while the other phase, the mobile phase, is pumped through it. This continuous partitioning process allows for the efficient separation of components in a mixture based on their partition coefficients (K). The absence of a solid matrix prevents the irreversible adsorption of the sample and allows for high sample recovery.[3]

Experimental Workflow for this compound Purification

The overall process for isolating this compound involves fermentation, extraction of the active compounds, and subsequent purification using counter-current chromatography. The following diagram illustrates the key stages of this workflow.

References

- 1. Altromycins, novel pluramycin-like antibiotics. II. Isolation and elucidation of structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Altromycins, novel pluramycin-like antibiotics. I. Taxonomy of the producing organism, fermentation and antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Countercurrent chromatography - Wikipedia [en.wikipedia.org]

Application Notes and Protocols: Altromycin D Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

Introduction

Altromycin D is a member of the pluramycin family of antibiotics, known for their potent activity against Gram-positive bacteria.[1] As with many complex natural products, understanding the stability and optimal storage conditions of this compound is critical for ensuring the reliability and reproducibility of research findings. These application notes provide a summary of the available information on the stability and storage of this compound and related pluramycin antibiotics. Due to the limited publicly available stability data specifically for this compound, the following information is based on general knowledge of the pluramycin class and established protocols for antibiotic stability testing. Researchers are strongly encouraged to perform their own stability assessments for their specific experimental conditions.

Physicochemical Properties of the Pluramycin Family

Altromycins are anthraquinone-derived antibiotics.[2] The pluramycin family of natural products are complex C-aryl glycoside antibiotics that feature a tetracyclic aromatic core. This structure is adorned with deoxyaminosugars, which are crucial for their biological activity.[3]

Stability of this compound

Quantitative stability data for this compound under various conditions such as temperature, pH, and light exposure are not extensively documented in publicly available literature. However, general principles for the stability of antibiotics in the pluramycin class can be applied. It is known that factors like pH, temperature, and light can significantly impact the stability of complex antibiotics. For instance, the degradation of many antibiotics is pH-dependent, and exposure to light can cause photodegradation.

Table 1: General Stability Profile of Pluramycin-type Antibiotics (Hypothetical Data for this compound)

| Condition | Parameter | Recommended Test Conditions | Expected Stability of this compound (Hypothetical) |

| Temperature | Solid (Powder) | -20°C, 4°C, Room Temperature (20-25°C) | Stable for >1 year at -20°C. Shorter stability at higher temperatures. |

| In Solution | -80°C, -20°C, 4°C, Room Temperature (20-25°C) | Aliquots are recommended for storage at -20°C or -80°C to minimize freeze-thaw cycles. Stability in solution at room temperature is expected to be limited. | |

| pH | In Aqueous Solution | pH 3, 5, 7, 9 | Stability is expected to be pH-dependent. Extremes in pH are likely to cause degradation. Optimal pH is likely near neutral. |

| Light Exposure | Solid and Solution | Exposure to UV and visible light | Potential for photodegradation. Should be stored protected from light. |

Note: The data in this table is hypothetical and intended for illustrative purposes. Researchers must conduct their own stability studies to determine the actual stability of this compound under their specific conditions.

Recommended Storage Conditions

Based on general practices for storing antibiotics, the following conditions are recommended for this compound.

Table 2: Recommended Storage Conditions for this compound

| Form | Storage Temperature | Light Conditions | Additional Notes |

| Solid (Lyophilized Powder) | -20°C for long-term storage. | Protect from light. Store in a dark, dry place. | Ensure the container is tightly sealed to prevent moisture absorption. |

| Stock Solutions | -20°C or -80°C for long-term storage. | Protect from light. Use amber vials or wrap containers in foil. | Prepare aliquots to avoid repeated freeze-thaw cycles. Before use, thaw an aliquot and keep it on ice. Discard any unused portion of the thawed aliquot if not to be used within a short period. |

Experimental Protocols

The following are detailed protocols for assessing the stability of this compound. These are general methods that can be adapted based on the specific needs of the researcher and the available analytical instrumentation.

Protocol 1: Stability Assessment of this compound using High-Performance Liquid Chromatography (HPLC)

This protocol describes a stability-indicating HPLC method to quantify the degradation of this compound over time under various stress conditions.

1. Materials and Reagents:

-

This compound reference standard

-

HPLC-grade acetonitrile, methanol, and water

-

Phosphate buffer, pH 5.0[4]

-

Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment and forced degradation studies

-

Hydrogen peroxide (H₂O₂) for oxidative degradation studies

-

A validated HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[4]

2. Preparation of Stock and Working Solutions:

-

Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or DMSO.

-

From the stock solution, prepare working solutions at a concentration suitable for HPLC analysis (e.g., 100 µg/mL) using the mobile phase as the diluent.

3. Chromatographic Conditions (Example):

-

Mobile Phase: A gradient of acetonitrile and phosphate buffer (pH 5.0).[4] The exact gradient should be optimized to achieve good separation of this compound from its degradation products.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25°C

-

Detection Wavelength: Determined by UV-Vis spectral analysis of this compound (likely in the range of 200-400 nm).

-

Injection Volume: 20 µL

4. Forced Degradation Studies: To demonstrate the stability-indicating nature of the HPLC method, forced degradation studies should be performed.

-

Acid Hydrolysis: Treat the this compound solution with 0.1 M HCl at room temperature for a specified period. Neutralize the solution before injection.

-

Base Hydrolysis: Treat the this compound solution with 0.1 M NaOH at room temperature for a specified period. Neutralize the solution before injection.

-

Oxidative Degradation: Treat the this compound solution with 3% H₂O₂ at room temperature for a specified period.

-

Thermal Degradation: Expose the solid this compound and a solution of this compound to elevated temperatures (e.g., 60°C).

-

Photodegradation: Expose a solution of this compound to UV light.

5. Stability Study Procedure:

-

Prepare multiple aliquots of this compound solution at a known concentration.

-

Store the aliquots under the desired storage conditions (e.g., -20°C, 4°C, room temperature, protected from light, exposed to light).

-

At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), remove an aliquot from each storage condition.

-

Analyze the samples by HPLC.

-

Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0). A solution is generally considered stable if the remaining drug percentage is ≥90%.[5]

Protocol 2: Stability Assessment of this compound using a Microbiological Bioassay

This protocol determines the biological activity of this compound over time, which can be affected by degradation.

1. Materials and Reagents:

-

This compound

-

A susceptible Gram-positive bacterial strain (e.g., Bacillus subtilis or Staphylococcus aureus)

-

Appropriate bacterial growth medium (e.g., Mueller-Hinton agar)

-

Sterile phosphate buffer

-

Sterile petri dishes and other microbiology lab equipment

2. Preparation of Bacterial Inoculum:

-

Culture the susceptible bacterial strain overnight in a suitable broth medium.

-

Dilute the overnight culture to achieve a standardized inoculum density (e.g., 0.5 McFarland standard).

3. Agar Diffusion Assay (Cylinder-Plate Method):

-

Prepare agar plates with the appropriate growth medium.

-

Inoculate the surface of the agar plates evenly with the prepared bacterial suspension.

-

Aseptically place sterile cylinders (penicylinders) onto the surface of the agar.[6]

-

Prepare a series of dilutions of the this compound samples that have been stored under different conditions.

-

Pipette a fixed volume of each dilution into the cylinders.[6]

-

Incubate the plates at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.

-

Measure the diameter of the zones of inhibition around each cylinder.

4. Data Analysis:

-

Create a standard curve by plotting the logarithm of the concentration of the fresh this compound standard against the diameter of the zones of inhibition.

-

Use the standard curve to determine the active concentration of the stored this compound samples based on their zones of inhibition.

-

Calculate the percentage of remaining biological activity for each storage condition and time point.

Mechanism of Action

The primary mechanism of action for pluramycin antibiotics, including the altromycins, is the inhibition of nucleic acid synthesis through DNA intercalation and alkylation. The planar aromatic core of the molecule inserts itself between the base pairs of the DNA double helix, while the sugar moieties interact with the grooves of the DNA. This interaction can lead to covalent adduct formation, particularly with guanine bases, which disrupts DNA replication and transcription, ultimately leading to cell death.[3][7]

Caption: Mechanism of this compound action via DNA intercalation and alkylation.

Conclusion

While specific stability data for this compound is limited, the information and protocols provided in these application notes offer a framework for researchers to handle, store, and assess the stability of this antibiotic. Proper storage, including protection from light and elevated temperatures, and the use of aliquots for solutions, is crucial. Researchers should validate the stability of this compound under their specific experimental conditions to ensure accurate and reliable results.

References

- 1. This compound - Immunomart [immunomart.org]

- 2. Altromycins, novel pluramycin-like antibiotics. II. Isolation and elucidation of structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A Validated Stability-Indicating HPLC Method for Simultaneous Determination of Amoxicillin and Enrofloxacin Combination in an Injectable Suspension [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Antibiotic Potency Testing USP | Testing Method [cptclabs.com]

- 7. Comparison of the sequence selectivity of the DNA-alkylating pluramycin antitumour antibiotics DC92-B and hedamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

Determining the Solubility of Altromycin D in DMSO for Cell Culture Applications

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Altromycin D is a member of the pluramycin family of antibiotics, which are known for their potent antitumor and antibacterial properties.[1] These compounds exert their biological effects through the alkylation of DNA, a mechanism that disrupts DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis in rapidly dividing cells.[2][3] Due to its hydrophobic nature, this compound is often dissolved in dimethyl sulfoxide (DMSO) for use in in vitro cell culture experiments.[4] Establishing the precise solubility of this compound in DMSO is critical for preparing accurate stock solutions, ensuring reproducible experimental results, and avoiding compound precipitation in cell culture media. This document provides a detailed protocol for determining the solubility of this compound in DMSO and for the preparation and storage of stock solutions for cell culture applications.

Mechanism of Action: DNA Alkylation

This compound, like other pluramycin antibiotics, functions as a DNA alkylating agent.[2][3] The molecule intercalates into the DNA helix and forms a covalent bond with DNA bases, preferentially targeting guanine residues.[2][5] This alkylation damages the DNA structure, leading to the activation of DNA damage response pathways.[6][7] The cellular consequences of this DNA damage include the inhibition of DNA replication and transcription, cell cycle arrest, and the induction of apoptosis.[8][9]

Caption: General signaling pathway of this compound.

Quantitative Data Summary

Table 1: Chemical Properties of this compound and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Notes |

| This compound | C47H59NO17 | 909.97 | Gram-positive antibiotic.[10] |

| Altromycin A | C37H43NO12 | 693.74 | Pluramycin-like antibiotic.[1] |

| Altromycin B | C37H43NO12 | 693.74 | DNA minor groove binder and alkylator.[11] |

| Altromycin C | C36H41NO12 | 679.71 | Soluble in DMSO.[4] |

Experimental Protocols

Determining the Maximum Solubility of this compound in DMSO

This protocol outlines a method to determine the maximum solubility of this compound in DMSO using UV-Vis spectrophotometry. This method is based on creating a saturated solution and then quantifying the dissolved compound.

Materials:

-

This compound powder

-

Anhydrous DMSO, cell culture grade

-

Phosphate-buffered saline (PBS), pH 7.4

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Thermomixer or incubator capable of maintaining 25°C and 37°C

-

Microcentrifuge

-

UV-Vis spectrophotometer and quartz cuvettes or UV-compatible microplates

-

Calibrated analytical balance

Procedure:

-

Preparation of a Standard Curve:

-

Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Create a series of dilutions from the stock solution in 100% DMSO (e.g., 5 mM, 2.5 mM, 1.25 mM, 0.625 mM, 0.3125 mM).

-

Determine the wavelength of maximum absorbance (λmax) for this compound by scanning a mid-range concentration from 200-800 nm.

-

Measure the absorbance of each dilution at the determined λmax.

-